Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in pharmaceutical development and material synthesis.
Mechanism of Action
Target of Action
Similar compounds have been reported to selectively inhibit theDopamine D2 receptor , which plays a crucial role in the central nervous system.
Mode of Action
Based on the reported activity of similar compounds , it can be hypothesized that this compound might interact with its target receptor, leading to changes in the receptor’s activity and subsequent alterations in cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall pharmacological effect .
Biochemical Analysis
Biochemical Properties
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is known to interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in certain metabolic pathways. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are subjects of current study .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Preparation Methods
The synthesis of Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 10,11-dihydro-11-oxodibenzo[b,f][1,4]oxazepine, which is then reacted with benzyl chloroformate under specific conditions to yield the final product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used in chemical synthesis studies to explore new reaction pathways and develop novel compounds.
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in studying enzyme interactions and protein binding.
Medicine: In pharmaceutical development, this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in material synthesis, contributing to the development of new materials with specific properties.
Comparison with Similar Compounds
Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can be compared with other similar compounds, such as:
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical properties and applications.
(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid: Another related compound with a similar backbone but different substituents, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
benzyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-21(25)17-12-16(8-10-19(17)28-20)23-22(26)27-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZNJYCGKGQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.